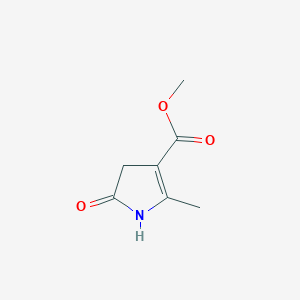
methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate” is a chemical compound with the CAS Number: 77867-47-1. It has a molecular weight of 155.15 and its IUPAC name is the same as the common name . The compound is solid in physical form .
Physical And Chemical Properties Analysis
The compound is solid in physical form . No additional physical and chemical properties were found in the available literature.Scientific Research Applications
Synthesis of Novel Compounds
Synthesis of Biginelli Compounds : The compound has been used in the synthesis of Biginelli compounds, which are important heterocyclic compounds. These compounds have been further utilized to synthesize various derivatives with potential biological activities, including pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation reactions (Kappe & Roschger, 1989).
Antimicrobial Agents : Derivatives of methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate have been synthesized and evaluated for their antimicrobial activities. Novel pyrrole chalcone derivatives, synthesized through cyclization and formylation reactions, showed good antibacterial and antifungal activity, indicating their potential as antimicrobial agents (Hublikar et al., 2019).
Chemical Transformations
Amino Derivatives Synthesis : A method has been developed for synthesizing α-aminopyrrole derivatives from methyl 5-aminopyrrole-3-carboxylates, demonstrating the versatility of pyrrole derivatives in synthesizing complex heterocyclic compounds. These amino derivatives can further react to form pyrrolo[1,2-a]pyrimidine derivatives, showcasing the compound's utility in diverse synthetic pathways (Galenko et al., 2019).
Functionalized Tetrahydropyridines : The compound has been employed as a 1,4-dipole synthon in [4 + 2] annulation reactions with N-tosylimines, leading to the synthesis of highly functionalized tetrahydropyridines. This highlights its role in facilitating complex annulation reactions to produce compounds with potential pharmacological properties (Zhu, Lan, & Kwon, 2003).
Materials Science Applications
- Single Molecule Magnets : Derivatives of the compound have been used in the synthesis of high nuclearity {Mn(III)25} barrel-like clusters that exhibit single-molecule magnetic behavior. This application is particularly relevant in the field of materials science, where such molecules are of interest for their magnetic properties and potential applications in data storage technologies (Giannopoulos et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Related compounds such as pyrrole derivatives have been found in successful drugs like atorvastatin and sunitinib , suggesting that this compound may also interact with similar targets.
Mode of Action
It’s known that the compound was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide . This suggests that it may interact with its targets through a similar mechanism.
Biochemical Pathways
Related compounds have been shown to have antimalarial and hiv-1 protease inhibitory activities , indicating that this compound may also affect similar pathways.
Result of Action
Related compounds have been shown to have antimalarial and hiv-1 protease inhibitory activities , suggesting that this compound may have similar effects.
properties
IUPAC Name |
methyl 5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-4-5(7(10)11-2)3-6(9)8-4/h3H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOWHNMUNHLDDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(=O)N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


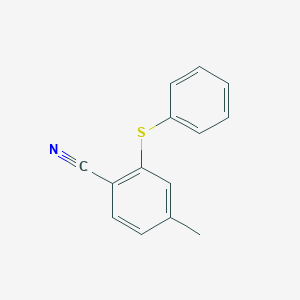
![cis-Hexahydro-2H-thieno[2,3-C]pyrrole 1,1-dioxide hcl](/img/structure/B2944517.png)
![ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2944518.png)
![2-chloro-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid 5,5-dioxide](/img/structure/B2944522.png)
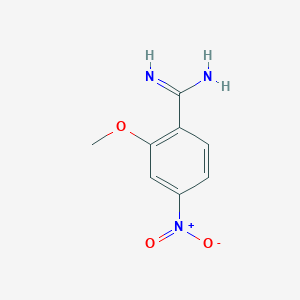
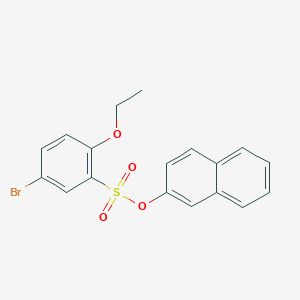
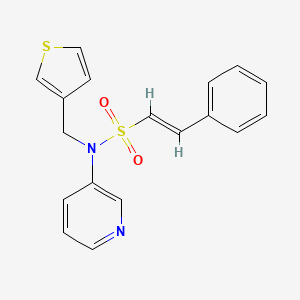
![(2-Fluoro-5-methylphenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide](/img/structure/B2944529.png)
![Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate](/img/structure/B2944531.png)
![7-[(2-fluorophenyl)methyl]-8-hydrazinyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2944533.png)
![Methyl (1S,15S,17S,18S)-17-ethyl-14-(2-oxopropyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B2944534.png)

![1-[(4-Fluorosulfonyloxyphenyl)methyl]-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B2944538.png)